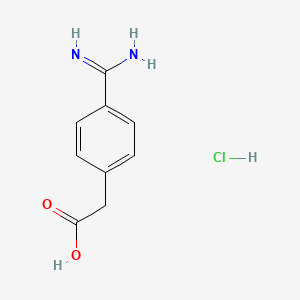

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

描述

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS: 52798-09-1) is a substituted phenylacetic acid derivative with a carbamimidoyl (guanidine) functional group at the para position of the benzene ring. Its molecular formula is C₁₀H₁₃N₂O₂·HCl, and it typically exhibits a purity of ≥95% in commercial supplies . The compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing anticoagulants such as dabigatran, where its carbamimidoyl group enhances binding affinity to thrombin . Analytical characterization methods include NMR, HPLC, and LC-MS, ensuring quality control for industrial applications .

属性

IUPAC Name |

2-(4-carbamimidoylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNZSYXKUMKULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719183 | |

| Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-09-1 | |

| Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 2-(4-Cyanophenylamino)acetic Acid

This intermediate is prepared by the reaction of 4-aminobenzonitrile with sodium chloroacetate under aqueous reflux conditions:

| Reagents and Conditions | Details |

|---|---|

| 4-Aminobenzonitrile | 54.0 g (0.46 mol) |

| Sodium chloroacetate | 106.5 g (0.92 mol) |

| Solvent | Water (750 mL) |

| Temperature | Reflux for 4 hours |

| Workup | pH adjustment to 8–9 with NaHCO3 |

| Isolation | Acidify to pH 3 with 5M HCl, filter solid |

| Yield | 57.1 g (70.9%) |

| Purity (HPLC) | 88.4% |

This step forms the amino acid derivative bearing a cyano group on the phenyl ring, which is crucial for subsequent amidine formation.

Conversion of Nitrile to Amidino Group

The nitrile group is converted to the amidine (carbamimidoyl) group using ammonium salts under acidic conditions:

- Typically, the intermediate 2-(4-cyanophenylamino)acetic acid is reacted with ammonium carbonate or ammonium formate in the presence of hydrochloric acid or ethanolic HCl.

- Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation or reduction steps to facilitate the conversion.

- The reaction is conducted in solvents like isopropanol or ethanol at reflux temperature.

Example conditions:

| Reagents and Conditions | Details |

|---|---|

| 2-(4-Cyanophenylamino)acetic acid | 25.7 g (0.15 mol) |

| Ammonium carbonate or ammonium formate | Stoichiometric excess |

| Solvent | Ethanol or isopropanol |

| Acid | Hydrochloric acid (ethanolic HCl) |

| Catalyst | 5% Pd/C (if reduction involved) |

| Temperature | Reflux for 2–3 hours |

| Workup | Filtration to remove catalyst, concentration, washing with sodium bicarbonate and water |

| Outcome | Formation of this compound salt |

This step yields the hydrochloride salt of the desired compound, improving its crystalline properties and purity.

Salt Formation and Purification

- The free amidine compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate, ethanol).

- The salt is isolated by filtration or crystallization.

- Purification is often achieved by recrystallization or washing with aqueous sodium bicarbonate and drying under vacuum.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reaction Type | Reagents/Conditions | Product / Outcome | Yield / Purity |

|---|---|---|---|---|---|

| 1 | 4-Aminobenzonitrile | Nucleophilic substitution | Sodium chloroacetate, water, reflux | 2-(4-Cyanophenylamino)acetic acid | 70.9%, 88.4% purity |

| 2 | 2-(4-Cyanophenylamino)acetic acid | Nitrile to amidine conversion | Ammonium carbonate/formate, HCl, Pd/C, reflux | This compound | Not specified, high |

| 3 | Free base amidine | Salt formation | HCl, ethanol/ethyl acetate | This compound salt | Purified crystalline salt |

Research Findings and Analysis

- The use of sodium chloroacetate in aqueous reflux conditions efficiently introduces the aminoacetic acid moiety onto the 4-cyanophenyl ring.

- The amidine group formation from nitrile is typically achieved under acidic ammonium conditions, sometimes facilitated by catalytic hydrogenation.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

- Purity levels above 85% are commonly obtained after initial synthesis, with further purification steps improving quality.

- The reaction conditions are mild and scalable, suitable for industrial synthesis.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamimidoyl group, converting it into different functional groups such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Amines and other reduced forms of the carbamimidoyl group.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Chemistry: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its pharmacological properties are being explored for the treatment of various diseases.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its role as an intermediate in the production of high-value compounds is well-recognized.

作用机制

The mechanism of action of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions result in the modulation of biochemical pathways, contributing to its biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key distinctions:

Pharmacological and Physicochemical Properties

- Bioactivity: The carbamimidoyl group in 52798-09-1 enhances thrombin inhibition (Ki ~ 100 nM), outperforming analogues like ethyl 4-dimethylaminobenzoate (Ki ~ 100,000 nM) in coagulation factor VII binding .

- Solubility and Stability: Unlike methyl 3-(aminomethyl)benzoate hydrochloride (CAS: 17841-68-8), which is prone to hydrolysis, 52798-09-1 exhibits improved aqueous solubility and stability due to its acetic acid backbone .

- Synthetic Utility : 52798-09-1 is critical in synthesizing dabigatran intermediates (e.g., DBG-1, CAS: 211915-84-3), where its guanidine group enables precise molecular recognition .

Key Studies

- Anticoagulant Development: 52798-09-1 serves as a precursor in dabigatran synthesis, demonstrating superior efficacy over ethyl 3-amino-2,4-dimethylbenzoate (CAS: 24812-89-3) in preclinical models due to optimized thrombin binding .

- Structural Optimization : Modifications such as replacing the acetic acid group with a methyl ester (e.g., Methyl 4-(N-hydroxycarbamimidoyl)benzoate, CAS: 65695-05-8) reduce bioavailability, highlighting the necessity of the original structure for drug delivery .

Industrial Relevance

- Regulatory Compliance: Safety data sheets (SDS) for 52798-09-1 emphasize compliance with GHS standards, contrasting with less-documented compounds like 2-[4-(2-aminoethyl)phenoxy]acetic acid hydrochloride (CAS: 55458-85-0) .

生物活性

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a carbamimidoyl group, which is crucial for its interaction with biological targets. The structure allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to enzymes and receptors.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This activity is essential for preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It interacts with specific enzymes and receptors involved in the inflammatory response, leading to a reduction in inflammation-related symptoms. In vitro studies have shown a decrease in pro-inflammatory cytokines upon treatment with this compound.

3. α-Glucosidase Inhibition

Preliminary studies suggest that this compound may inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can slow down glucose absorption, making it beneficial for managing conditions such as diabetes.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Oxidative Stress Pathways : The compound likely enhances the body's ability to counteract free radicals through its antioxidant properties.

- Enzyme Modulation : By binding to enzymes such as α-glucosidase, it alters their activity, which can have therapeutic implications in metabolic disorders.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various in vitro assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting its use as a potential antioxidant agent.

| Assay Type | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 50 | 78% |

| ABTS Scavenging | 50 | 85% |

Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 450 |

| IL-6 | 800 | 300 |

常见问题

Q. What are the standard synthetic routes and characterization methods for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in academic research?

The synthesis typically involves coupling reactions between 4-cyanophenylacetic acid derivatives and guanidine, followed by hydrochloric acid salt formation. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR in deuterated DMSO (e.g., DMSO-) to confirm structural integrity, with attention to carbamimidoyl proton signals (δ ~7.5–8.5 ppm) and acetic acid backbone protons (δ ~3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the exact mass (e.g., observed 214.0464 vs. calculated 214.0464 for ) and isotopic patterns .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to confirm ≥95% purity .

Q. Which analytical techniques are critical for assessing purity and structural consistency?

- Reverse-Phase HPLC : Quantify impurities using a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) .

- Thermogravimetric Analysis (TGA) : Determine hygroscopicity and thermal stability (e.g., decomposition temperature >200°C).

- Elemental Analysis (EA) : Validate C, H, N, and Cl content (e.g., requires C 47.35%, H 4.77%, N 16.57%, Cl 13.98%) .

Advanced Research Questions

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

As a semi-flexible linker, it bridges target protein ligands and E3 ubiquitin ligase recruiters. Key considerations include:

- Rigidity-Flexibility Balance : The phenylacetic acid backbone introduces controlled rigidity, optimizing ternary complex formation (target-PROTAC-E3 ligase) .

- Solubility Optimization : Adjust buffer conditions (e.g., 10% DMSO in PBS) to enhance aqueous solubility for cellular assays .

- Structure-Activity Relationship (SAR) : Modify the carbamimidoyl group to tune binding kinetics and degradation efficiency .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models?

- Software Cross-Validation : Use SHELXL for crystallographic refinement and WinGX for symmetry checks. Compare hydrogen-bonding networks in the crystal structure with NMR-derived hydrogen/deuterium exchange data .

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian 16) to validate experimental NMR peaks .

Q. What strategies mitigate solubility challenges in biological assays?

Q. How does the carbamimidoyl group influence interactions with biological targets?

- Hydrogen Bonding : The amidine moiety binds to acidic residues (e.g., aspartate/glutamate) in target proteins, critical for enzyme inhibition or protein degradation .

- Charge Interactions : Protonation at physiological pH enhances binding to negatively charged DNA/RNA regions, though specificity must be validated via competitive assays (e.g., ethidium bromide displacement) .

Methodological Notes

- Crystallography : For structural elucidation, collect X-ray data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-2018, achieving R-factor <5% .

- Biological Assays : For PROTAC studies, pair with cereblon (CRBN)-recruiting ligands (e.g., pomalidomide) and validate degradation via Western blot (e.g., monitoring BRD4 levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。